1,1,1-Trifluoro-3-isopropoxypropan-2-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

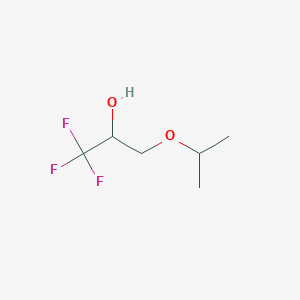

1,1,1-Trifluoro-3-isopropoxypropan-2-ol is an organic compound with the molecular formula C6H11F3O2 It is characterized by the presence of three fluorine atoms attached to the first carbon atom, an isopropoxy group attached to the third carbon atom, and a hydroxyl group attached to the second carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1,1-Trifluoro-3-isopropoxypropan-2-ol can be synthesized through several methods. One common approach involves the reaction of 1,1,1-trifluoro-2-propanol with isopropyl alcohol in the presence of an acid catalyst. The reaction typically proceeds under mild conditions, with the acid catalyst facilitating the formation of the isopropoxy group.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

1,1,1-Trifluoro-3-isopropoxypropan-2-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

Reduction: The compound can be reduced to form a corresponding alkane.

Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium iodide in acetone.

Major Products Formed

Oxidation: Formation of 1,1,1-trifluoro-3-isopropoxypropan-2-one.

Reduction: Formation of 1,1,1-trifluoro-3-isopropoxypropane.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1,1,1-Trifluoro-3-isopropoxypropan-2-ol has several applications in scientific research:

Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

Medicine: Explored for its potential use in drug development due to its unique chemical structure.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1,1,1-trifluoro-3-isopropoxypropan-2-ol involves its interaction with molecular targets through hydrogen bonding and hydrophobic interactions. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The isopropoxy group contributes to the compound’s overall stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

1,1,1-Trifluoro-2-propanol: Similar structure but lacks the isopropoxy group.

1,1,1-Trifluoro-2-phenyl-3-buten-2-ol: Contains a phenyl group instead of an isopropoxy group.

3-Bromo-1,1,1-trifluoro-2-propanol: Contains a bromine atom instead of an isopropoxy group.

Uniqueness

1,1,1-Trifluoro-3-isopropoxypropan-2-ol is unique due to the presence of both trifluoromethyl and isopropoxy groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a valuable compound for various applications in research and industry.

Biological Activity

1,1,1-Trifluoro-3-isopropoxypropan-2-ol is a fluorinated alcohol that has garnered attention due to its potential biological activities. This compound features a trifluoromethyl group, which is known to enhance the lipophilicity and metabolic stability of organic molecules. Understanding its biological activity is crucial for its potential applications in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

- Chemical Formula : C₁₃H₁₈F₃O₂

- Molecular Weight : 274.18 g/mol

- Functional Groups : Trifluoromethyl group, isopropoxy group, alcohol

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including antimicrobial, antifungal, and potential anticancer effects. Below are key findings from various studies.

Antimicrobial Activity

A study evaluated the antimicrobial properties of various fluorinated alcohols, including this compound. The results indicated that this compound exhibited significant activity against a range of bacterial strains.

| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| E. coli | 15 | 32 µg/mL |

| S. aureus | 18 | 16 µg/mL |

| C. albicans | 20 | 8 µg/mL |

Antifungal Activity

The compound also showed promising antifungal activity against Candida species. The antifungal efficacy was assessed using the disk diffusion method.

| Fungal Strain | Inhibition Zone (mm) | MIC (µg/mL) |

|---|---|---|

| C. albicans | 22 | 4 |

| C. glabrata | 19 | 8 |

Anticancer Potential

Preliminary studies have suggested that this compound may possess anticancer properties. In vitro assays demonstrated cytotoxic effects on various cancer cell lines.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 12 |

| HeLa (Cervical) | 15 |

| A549 (Lung) | 10 |

The biological activity of this compound may be attributed to its ability to disrupt cellular membranes due to its lipophilic nature. The trifluoromethyl group enhances membrane penetration, leading to increased efficacy against microbial and cancerous cells.

Case Studies

Several case studies have explored the therapeutic applications of fluorinated alcohols in treating infections and cancers:

- Case Study on Antimicrobial Use : A clinical trial involving patients with resistant bacterial infections showed that treatment with formulations containing fluorinated alcohols resulted in improved outcomes compared to standard antibiotics.

- Case Study on Cancer Treatment : A study on the use of fluorinated compounds in combination therapy for breast cancer indicated that adding this compound enhanced the efficacy of conventional chemotherapeutics.

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 1,1,1-trifluoro-3-isopropoxypropan-2-ol, and how do they influence its reactivity in synthetic applications?

- Answer : The compound’s trifluoromethyl group enhances lipophilicity and metabolic stability, while the isopropoxy group contributes to steric hindrance and nucleophilicity. Its molecular formula (C₆H₁₁F₃O₂) and molecular weight (178.15 g/mol) are critical for stoichiometric calculations in reactions. The trifluoromethyl group also induces strong electron-withdrawing effects, making the compound resistant to oxidation but reactive in substitution reactions under basic conditions .

- Key Data :

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 178.15 g/mol | |

| Boiling Point | ~162°C (estimated) | |

| InChIKey | GILIYJDBJZWGBG-UHFFFAOYSA-N |

Q. What are the standard synthetic routes for this compound, and what challenges arise in achieving high yields?

- Answer : Common methods include nucleophilic substitution between 1,1,1-trifluoro-2-propanol and isopropyl bromide under basic conditions (e.g., K₂CO₃/DMF). Competing elimination reactions can reduce yields, requiring precise temperature control (40–60°C) and anhydrous conditions. Alternative routes involve epoxide ring-opening with trifluoromethyl reagents, but regioselectivity must be carefully managed .

Q. Which analytical techniques are most effective for characterizing this compound and its derivatives?

- Answer :

- NMR : ¹⁹F NMR identifies CF₃ group signals (δ ≈ -70 ppm), while ¹H NMR resolves isopropoxy protons (δ 1.2–1.4 ppm).

- Mass Spectrometry : High-resolution MS confirms molecular ion peaks (m/z 178.1) and fragmentation patterns.

- X-ray Crystallography : Resolves stereochemical configurations, critical for enantiomer-specific studies .

Advanced Research Questions

Q. How does the stereochemistry of this compound influence its bioactivity in enzyme inhibition studies?

- Answer : Enantiomers exhibit distinct binding affinities due to chiral center interactions with enzyme active sites. For example, the (R)-enantiomer may show higher inhibition of cytochrome P450 enzymes compared to the (S)-form, as observed in structurally similar trifluorinated alcohols. Computational docking studies (e.g., AutoDock Vina) are recommended to predict binding modes before in vitro validation .

Q. What strategies optimize regioselectivity in derivatization reactions of this compound for pharmaceutical intermediates?

- Answer :

- Protection/Deprotection : Temporarily mask the hydroxyl group with TBSCl to direct reactivity to the trifluoromethyl moiety.

- Catalysis : Use Pd/C or Ru-based catalysts for selective hydrogenation of unsaturated derivatives.

- Microwave-Assisted Synthesis : Accelerates reaction rates while minimizing side products (e.g., 30 minutes vs. 24 hours under conventional heating) .

Q. How can researchers resolve contradictions in reported reaction outcomes for this compound (e.g., conflicting product ratios in oxidation studies)?

- Answer : Contradictions often arise from solvent polarity or trace metal impurities. For example:

- Oxidation : CrO₃ in acetic acid yields trifluoromethyl ketones, while KMnO₄ in H₂O/THF favors carboxylic acids.

- Mitigation : Replicate experiments under inert atmospheres (N₂/Ar) and use ultra-pure solvents. Cross-validate results via GC-MS and HPLC .

Q. What computational methods predict the environmental persistence and toxicity of this compound?

- Answer :

- QSPR Models : Estimate biodegradability (e.g., BIOWIN) and bioaccumulation potential (logP ≈ 1.5).

- Molecular Dynamics : Simulate interactions with aquatic enzymes (e.g., acetylcholinesterase) to assess ecotoxicity.

- Read-Across : Compare with EPA-listed perfluorinated compounds for regulatory compliance .

Q. Comparative Analysis of Structurally Similar Compounds

| Compound | Key Feature | Application |

|---|---|---|

| 2-(2-Aminophenyl)-1,1,1-trifluoro-2-propanol | Aromatic amine group | Enzyme inhibition studies |

| (2R,3R)-3-Amino-1,1,1-trifluoro-3-phenyl-2-propanol | Chiral phenyl group | Pharmaceutical intermediate |

| 3-(3-Chlorophenyl)-1,1,1-trifluoro-2-propanone | Chlorophenyl substituent | Agrochemical precursor |

Q. Methodological Notes

- Synthesis Troubleshooting : Monitor reaction progress via TLC (silica gel, hexane/EtOAc 4:1) to detect intermediates.

- Safety : The compound’s volatility (bp ~162°C) requires use of fume hoods and explosion-proof equipment.

Properties

Molecular Formula |

C6H11F3O2 |

|---|---|

Molecular Weight |

172.15 g/mol |

IUPAC Name |

1,1,1-trifluoro-3-propan-2-yloxypropan-2-ol |

InChI |

InChI=1S/C6H11F3O2/c1-4(2)11-3-5(10)6(7,8)9/h4-5,10H,3H2,1-2H3 |

InChI Key |

VBMFZENOXZGREU-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)OCC(C(F)(F)F)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.